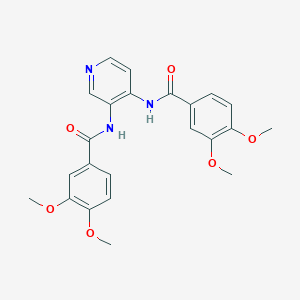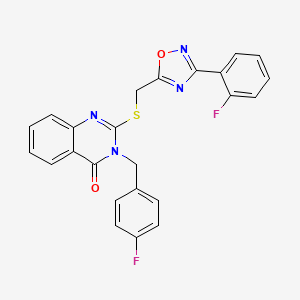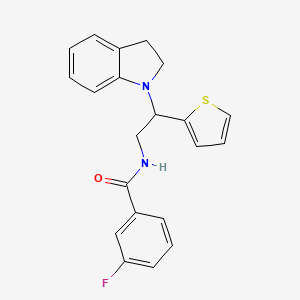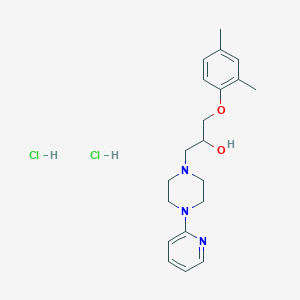![molecular formula C13H20N2 B2435798 3-[(1-Methylpiperidin-3-yl)methyl]aniline CAS No. 1784867-08-8](/img/structure/B2435798.png)
3-[(1-Methylpiperidin-3-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Methylpiperidin-3-yl)methyl]aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-3-yl)methyl]aniline typically involves the reaction of 3-chloromethylpiperidine with aniline under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Methylpiperidin-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aniline moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-[(1-Methylpiperidin-3-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[(1-Methylpiperidin-3-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring and aniline moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-Methylpiperidin-4-yl)methyl]aniline
- 3-[(1-Methylpiperidin-2-yl)methyl]aniline
- 3-[(1-Methylpiperidin-3-yl)methyl]phenol
Uniqueness
3-[(1-Methylpiperidin-3-yl)methyl]aniline is unique due to the specific positioning of the methyl group on the piperidine ring and the aniline moiety. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-[(1-methylpiperidin-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-7-3-5-12(10-15)8-11-4-2-6-13(14)9-11/h2,4,6,9,12H,3,5,7-8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRGLZYIPPDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)
![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)


![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)


![N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide](/img/structure/B2435731.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)
![2-{5-[1-(4-ethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2435734.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435735.png)
![2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2435736.png)

